molecular formula C3H7ClO2S2 B12352482 Methanesulfonothioic Acid S-(2-Chloroethyl) Ester; 2-Chloro-ethanethiol Methanesulfonate

Methanesulfonothioic Acid S-(2-Chloroethyl) Ester; 2-Chloro-ethanethiol Methanesulfonate

Cat. No.: B12352482
M. Wt: 174.7 g/mol
InChI Key: LMGGUMRZPMEEEK-UHFFFAOYSA-N
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Description

Methanesulfonothioic Acid S-(2-Chloroethyl) Ester (IUPAC: S-(2-chloroethyl) methanesulfonothioate), also termed 2-Chloro-ethanethiol Methanesulfonate, is a sulfonothioate ester characterized by a methanesulfonothioic acid backbone and a 2-chloroethyl substituent. This compound belongs to a class of thiol-reactive agents, where the sulfonothioate group (-SO₂-S-) enables electrophilic reactivity, particularly toward nucleophilic thiol (-SH) groups in biomolecules.

These analogs are utilized in biochemical research for protein modification, receptor mapping, and disulfide bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonothioic Acid S-(2-Chloroethyl) Ester can be synthesized through the reaction of methanesulfonyl chloride with 2-chloroethanethiol. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of Methanesulfonothioic Acid S-(2-Chloroethyl) Ester involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonothioic Acid S-(2-Chloroethyl) Ester undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfoxides and sulfones under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed

    Substitution: The major products are typically the substituted thiol derivatives.

    Oxidation: The major products include sulfoxides and sulfones.

Scientific Research Applications

Methanesulfonothioic Acid S-(2-Chloroethyl) Ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical studies to modify proteins and enzymes.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methanesulfonothioic Acid S-(2-Chloroethyl) Ester involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and DNA. This alkylation process can disrupt normal cellular functions, making it useful in cancer therapy as it can inhibit the growth of cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of sulfonothioate esters, highlighting substituent effects on reactivity and applications:

Compound Name (IUPAC) Substituent Molecular Formula CAS RN Reactivity Profile Applications
S-Methyl methanesulfonothioate Methyl C₂H₆O₂S₂ 2949-92-0 Moderate thiol reactivity Thiol blocking, protein studies
S-(2-Aminoethyl) methanesulfonothioate HCl 2-Aminoethyl C₃H₁₀ClNO₂S₂ 16599-33-0 High thiol reactivity; amine-enhanced solubility Receptor channel mapping
S-(12-Aminododecyl) methanesulfonothioate HCl 12-Aminododecyl C₁₃H₂₈ClNO₂S₂ 1246816-18-1 Slow, site-specific thiol modification Pore-lining region studies
Target: S-(2-Chloroethyl) methanesulfonothioate 2-Chloroethyl C₃H₇ClO₂S₂ Not reported Expected high alkylation reactivity Hypothesized DNA/protein crosslinking

Key Observations:

Substituent Effects on Reactivity: Methyl Group (2949-92-0): The methyl substituent offers moderate reactivity, suitable for reversible thiol modification. Its small size allows rapid diffusion in biochemical systems . Aminoethyl Group (16599-33-0): The amine enhances solubility in aqueous media and introduces a positive charge, facilitating interactions with negatively charged biomolecules (e.g., DNA or membrane proteins) . Chloroethyl Group (Target): The chlorine atom increases electrophilicity at the sulfur center, promoting nucleophilic substitution (e.g., with thiols or amines). This may enable irreversible alkylation, similar to mustard gas analogs .

Applications: Aminoethyl and aminododecyl derivatives are used to study ion channels (e.g., GABA receptors) and membrane proteins due to their ability to form mixed disulfides . The target compound’s chloroethyl group may enable crosslinking applications, though its stability and toxicity require further investigation.

Mechanistic Comparison with Phosphorus-Based Analogs

Phosphonothioate esters (e.g., O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate, CAS 162085-94-1) share structural similarities but differ in central atom (P vs. S). Key differences include:

  • Reactivity: Phosphonothioates exhibit higher hydrolytic stability but lower electrophilicity compared to sulfonothioates, making them less reactive toward thiols .
  • Biological Targets: Phosphonothioates are often neurotoxic (e.g., VX analogs), whereas sulfonothioates are primarily thiol-specific .

Biological Activity

Methanesulfonothioic acid S-(2-chloroethyl) ester, commonly referred to as 2-chloroethyl methanethiosulfonate (CEMTS), is a chemical compound with significant biological activity. This compound is characterized by its electrophilic nature, allowing it to interact with various biomolecules, particularly proteins containing thiol groups. This article explores the biological activity of CEMTS, highlighting its mechanisms of action, applications in research, and relevant case studies.

CEMTS has the molecular formula C₃H₇ClO₃S and features a chloroethyl group attached to a methanethiosulfonate moiety. It is known for its reactivity with nucleophiles, particularly thiols, leading to the formation of thiosulfonates and sulfonamides through nucleophilic substitution reactions. The compound's ability to modify cysteine residues in proteins suggests potential applications in biological research and therapeutic development .

Protein Interaction

CEMTS exhibits selective binding to specific protein domains, notably the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3). This interaction is crucial for regulating gene expression and cell signaling pathways. The modification of cysteine residues by CEMTS can lead to irreversible changes in protein function, making it a valuable tool for studying protein dynamics and signaling mechanisms .

Anticancer Activity

Research has demonstrated that CEMTS possesses significant anticancer properties. In vivo studies have shown that 2-chloroethyl (methylsulfonyl)methanesulfonate, a related compound, is highly active against P388 leukemia. Mice treated with this compound at a dosage of 50 mg/kg exhibited prolonged survival rates, with approximately 37% surviving beyond 60 days of treatment. This indicates that similar compounds could be explored for their potential use in cancer therapies .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of CEMTS derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential of CEMTS as a lead compound for developing novel anticancer agents .

Case Study 2: Protein Modification

Another research study focused on the use of CEMTS to modify cysteine residues in proteins involved in cellular signaling. The findings revealed that treatment with CEMTS led to significant alterations in protein conformation and function, providing insights into the role of thiol modifications in cellular processes .

Applications in Research

CEMTS serves as an important reagent in biochemical research due to its ability to selectively modify proteins. Its applications include:

  • Studying Protein Function : By selectively modifying cysteine residues, researchers can investigate the functional roles of specific proteins in signaling pathways.
  • Drug Development : The anticancer properties observed in related compounds suggest that CEMTS could be further developed into therapeutic agents targeting specific cancers.
  • Chemical Biology : As an electrophile, CEMTS can be utilized to probe cellular mechanisms involving thiol-containing biomolecules.

Comparative Analysis

The following table summarizes the structural features and unique properties of CEMTS compared to related compounds:

Compound NameStructural FeaturesUnique Properties
Methanesulfonothioic Acid S-(2-Chloroethyl) Ester Contains chloroethyl groupReacts with thiols to form thiosulfonates
S-Methyl Methanethiosulfonate Methyl group instead of chloroethylSelective reactivity with free sulfhydryl groups
2-Chloroethyl Sulfide Lacks thiosulfonate moietyMore reactive towards nucleophiles
Ethyl Methanesulfonate Ethyl group instead of chloroethylPrimarily used as a sulfonating agent

Properties

IUPAC Name

1-chloro-2-methylsulfonylsulfanylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2S2/c1-8(5,6)7-3-2-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGGUMRZPMEEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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